2-({5-[(4-chlorophenoxy)methyl]-4-methyl-4H-1,2,4-triazol-3-yl}sulfanyl)-N-(3,4-dihydro-2H-1,5-benzodioxepin-7-yl)acetamide
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Overview
Description
2-({5-[(4-chlorophenoxy)methyl]-4-methyl-4H-1,2,4-triazol-3-yl}sulfanyl)-N-(3,4-dihydro-2H-1,5-benzodioxepin-7-yl)acetamide is a complex organic compound with potential applications in various fields such as chemistry, biology, medicine, and industry. This compound is characterized by its unique structure, which includes a triazole ring, a chlorophenoxy group, and a benzodioxepin moiety.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-({5-[(4-chlorophenoxy)methyl]-4-methyl-4H-1,2,4-triazol-3-yl}sulfanyl)-N-(3,4-dihydro-2H-1,5-benzodioxepin-7-yl)acetamide typically involves multiple steps, starting with the preparation of the triazole ring. The triazole ring can be synthesized through a cyclization reaction involving hydrazine and an appropriate aldehyde or ketone. The chlorophenoxy group is introduced through a nucleophilic substitution reaction, where a chlorophenol reacts with an alkyl halide. The benzodioxepin moiety is formed through a cyclization reaction involving a dihydroxybenzene and an appropriate dihalide.
Industrial Production Methods
Industrial production of this compound may involve optimizing the reaction conditions to maximize yield and purity. This includes controlling the temperature, pressure, and concentration of reactants. Catalysts and solvents may also be used to enhance the reaction rate and selectivity.
Chemical Reactions Analysis
Types of Reactions
2-({5-[(4-chlorophenoxy)methyl]-4-methyl-4H-1,2,4-triazol-3-yl}sulfanyl)-N-(3,4-dihydro-2H-1,5-benzodioxepin-7-yl)acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the triazole ring to a dihydrotriazole.
Substitution: The chlorophenoxy group can undergo nucleophilic substitution reactions to introduce different substituents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.
Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce dihydrotriazoles.
Scientific Research Applications
2-({5-[(4-chlorophenoxy)methyl]-4-methyl-4H-1,2,4-triazol-3-yl}sulfanyl)-N-(3,4-dihydro-2H-1,5-benzodioxepin-7-yl)acetamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its potential therapeutic effects, such as anti-inflammatory or anticancer properties.
Industry: Utilized in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of 2-({5-[(4-chlorophenoxy)methyl]-4-methyl-4H-1,2,4-triazol-3-yl}sulfanyl)-N-(3,4-dihydro-2H-1,5-benzodioxepin-7-yl)acetamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and affecting various biochemical pathways. For example, it may inhibit the activity of certain enzymes involved in inflammation or cancer progression.
Comparison with Similar Compounds
Similar Compounds
Diethyl malonate: A simple ester used in organic synthesis.
Fluoxetine related compound C: A compound related to the antidepressant fluoxetine.
Uniqueness
2-({5-[(4-chlorophenoxy)methyl]-4-methyl-4H-1,2,4-triazol-3-yl}sulfanyl)-N-(3,4-dihydro-2H-1,5-benzodioxepin-7-yl)acetamide is unique due to its complex structure, which includes multiple functional groups and rings
Properties
Molecular Formula |
C21H21ClN4O4S |
---|---|
Molecular Weight |
460.9 g/mol |
IUPAC Name |
2-[[5-[(4-chlorophenoxy)methyl]-4-methyl-1,2,4-triazol-3-yl]sulfanyl]-N-(3,4-dihydro-2H-1,5-benzodioxepin-7-yl)acetamide |
InChI |
InChI=1S/C21H21ClN4O4S/c1-26-19(12-30-16-6-3-14(22)4-7-16)24-25-21(26)31-13-20(27)23-15-5-8-17-18(11-15)29-10-2-9-28-17/h3-8,11H,2,9-10,12-13H2,1H3,(H,23,27) |
InChI Key |
QNJZPIKYMMLBIA-UHFFFAOYSA-N |
Canonical SMILES |
CN1C(=NN=C1SCC(=O)NC2=CC3=C(C=C2)OCCCO3)COC4=CC=C(C=C4)Cl |
Origin of Product |
United States |
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